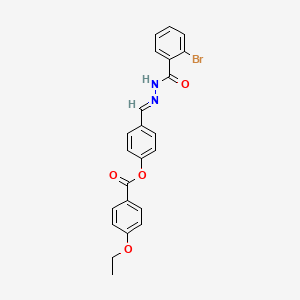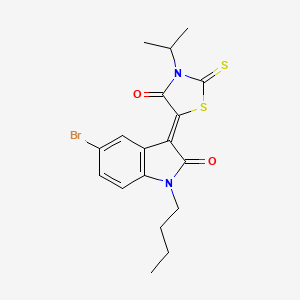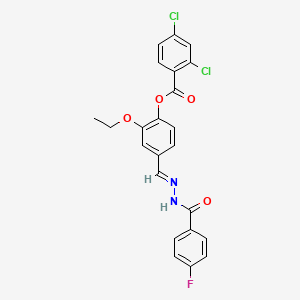![molecular formula C22H16ClFN2OS2 B12025759 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12025759.png)
3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophényl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Il présente une structure unique qui comprend un groupe chlorophényle, un groupe fluorobenzylsulfanyl et un noyau tétrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-chlorophényl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one implique généralement plusieurs étapes :
Formation du noyau tétrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe chlorophényle : Ceci peut être réalisé par une réaction de substitution où un groupe chlorophényle est introduit dans la structure du noyau.
Attachement du groupe fluorobenzylsulfanyl : Cette étape implique la réaction du composé intermédiaire avec un réactif fluorobenzylsulfanyl dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions de température et de pression contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier à l'atome de soufre du groupe fluorobenzylsulfanyl.
Réduction : Des réactions de réduction peuvent se produire à divers endroits, modifiant potentiellement la structure du noyau ou les groupes substituants.
Substitution : Les groupes chlorophényle et fluorobenzylsulfanyl peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs de substitution : Tels que les agents halogénants ou les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses interactions potentielles avec les molécules biologiques. Sa structure suggère qu'il pourrait interagir avec les protéines ou les acides nucléiques, ce qui en fait un candidat pour la recherche sur la découverte de médicaments.
Médecine
En médecine, ce composé pourrait être étudié pour ses propriétés thérapeutiques potentielles.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d'autres composés précieux.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(4-chlorophényl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les mécanismes potentiels incluent :
Liaison aux enzymes : Le composé peut inhiber ou activer les enzymes en se liant à leurs sites actifs.
Interaction avec les récepteurs : Il peut interagir avec les récepteurs de surface cellulaire ou intracellulaires, modulant les voies de signalisation.
Intercalation de l'ADN : Le composé pourrait s'intercaler dans l'ADN, affectant l'expression des gènes et la fonction cellulaire.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-chlorophényl)-2-[(2-fluorobenzyl)sulfanyl]-4H-pyrimidin-4-one : Structure de base similaire mais sans la partie tétrahydrocyclopenta[4,5]thieno.
3-(4-chlorophényl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tétrahydro-4H-thieno[2,3-d]pyrimidin-4-one : Structure similaire mais avec des variations dans le système cyclique du noyau.
Unicité
L'unicité de la 3-(4-chlorophényl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one réside dans sa combinaison spécifique de substituants et de structure du noyau. Cet arrangement unique peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C22H16ClFN2OS2 |
|---|---|
Poids moléculaire |
443.0 g/mol |
Nom IUPAC |
11-(4-chlorophenyl)-10-[(2-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H16ClFN2OS2/c23-14-8-10-15(11-9-14)26-21(27)19-16-5-3-7-18(16)29-20(19)25-22(26)28-12-13-4-1-2-6-17(13)24/h1-2,4,6,8-11H,3,5,7,12H2 |
Clé InChI |
QCKQHYDGMGMKAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025683.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12025698.png)
![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)

![(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12025710.png)


![2-Methoxyethyl 2-(4-(benzyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025735.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12025739.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025744.png)
![4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12025748.png)
![3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025750.png)
